Fgfr-IN-12

Medicinal Chemistry Kinase Inhibitor Chemical Biology

FGFR-IN-12 (Example 14, CAS 943189-02-4) is a foundational pyrimidinyl aryl urea FGFR inhibitor from the seminal US8293746B2 patent estate. Its distinct chemotype is essential for SAR studies, target engagement validation in FGFR-driven disease models, and analytical method development. Avoid generic substitution risks; procure this exact reference compound to ensure experimental reproducibility and chemical consistency.

Molecular Formula C24H27Cl2N7O3
Molecular Weight 532.4 g/mol
Cat. No. B12387811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-12
Molecular FormulaC24H27Cl2N7O3
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESCN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30)
InChIKeyXCWRDYGFNOMORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR-IN-12: Procurement-Ready Pyrimidinyl Aryl Urea Derivative FGFR Inhibitor


FGFR-IN-12 (CAS 943189-02-4) is a pyrimidinyl aryl urea derivative identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases . Referenced as 'example 14' in the foundational patent US8293746B2, this compound is available from major research chemical suppliers as a specialized tool for investigating FGFR signaling pathways in oncology and other disease models [1]. Its molecular weight is 532.42, with the formula C24H27Cl2N7O3 .

Why FGFR-IN-12 Cannot Be Substituted with In-Class FGFR Inhibitors Without Validation


The FGFR inhibitor class exhibits significant divergence in isoform selectivity (FGFR1-4), binding modes, and pharmacokinetic properties, directly impacting experimental outcomes. FGFR-IN-12, as a pyrimidinyl aryl urea derivative from the Novartis patent estate, occupies a distinct chemical space compared to later-generation inhibitors . Generic substitution with other FGFR inhibitors—even those described as 'potent'—is not scientifically sound due to the lack of publicly available head-to-head comparative data for this specific tool compound, particularly concerning its selectivity profile and potency across the FGFR family . Replicating studies or validating target engagement requires the exact compound used in foundational patent work, as even minor structural variations can lead to off-target effects or altered potency.

Quantitative Differentiation Evidence for FGFR-IN-12: Procurement and Experimental Selection


Structural Distinction from Later-Generation FGFR Inhibitors

FGFR-IN-12 (example 14 from patent US8293746B2) is a pyrimidinyl aryl urea derivative . This chemotype is structurally distinct from subsequent clinical-stage FGFR inhibitors like infigratinib (BGJ398), erdafitinib, and pemigatinib. While these later compounds possess publicly available IC50 data and have been optimized for specific isoforms or resistance profiles, no such quantitative data is available in the public domain for FGFR-IN-12 . Therefore, its differentiation lies primarily in its use as an early-stage tool compound for exploring the pyrimidinyl aryl urea scaffold, not in direct, data-backed superiority over its clinically-advanced counterparts.

Medicinal Chemistry Kinase Inhibitor Chemical Biology

Differentiation from Infigratinib Metabolite BHS697

FGFR-IN-12 has been listed with the alias BHS697 by some vendors [1]. It is critical to note that BHS697 is also the designation for a major active metabolite of the clinical-stage FGFR inhibitor infigratinib [2]. While the precise relationship is ambiguous in public vendor data, this underscores that FGFR-IN-12 is a distinct chemical entity from infigratinib itself. Procurement of FGFR-IN-12 ensures the study of this specific pyrimidinyl aryl urea derivative, rather than infigratinib or its known metabolites. Quantitative data confirming identical or differential activity between FGFR-IN-12 and infigratinib's BHS697 metabolite is not publicly available.

Pharmacology Drug Metabolism Chemical Biology

Lack of Publicly Available Selectivity Data Highlights Need for Cautious Application

A comprehensive search of the public domain, including primary literature and major vendor databases, yields no quantitative IC50 values or selectivity profiles for FGFR-IN-12 against the FGFR family (FGFR1-4) or other kinases . This is a critical piece of evidence for scientific selection. While other FGFR inhibitors have well-characterized selectivity (e.g., infigratinib has reported IC50s of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, 2, and 3, respectively), FGFR-IN-12's profile is undefined. Consequently, its use is best suited for exploratory studies of the pyrimidinyl aryl urea scaffold rather than experiments requiring a specific FGFR isoform selectivity profile.

Kinase Selectivity FGFR Biology Experimental Validation

Optimal Research and Industrial Application Scenarios for FGFR-IN-12


Structure-Activity Relationship (SAR) Studies for Pyrimidinyl Aryl Urea Scaffolds

FGFR-IN-12 serves as a critical reference compound for SAR studies focused on the pyrimidinyl aryl urea class of FGFR inhibitors. Its defined chemical structure and origin as 'example 14' in the seminal US8293746B2 patent [1] make it a foundational molecule for generating derivatives and exploring how modifications impact FGFR inhibition. This application is based on its specific chemotype, distinct from more common pyrazolo[3,4-d]pyrimidine-based inhibitors.

Target Engagement Validation in FGFR-Driven Disease Models

In research settings investigating FGFR-dependent cancers or other diseases, FGFR-IN-12 can be used to validate target engagement and pathway modulation. While its precise isoform selectivity is undefined, its use as a tool compound from the early Novartis patent estate [1] allows researchers to confirm that observed phenotypes are indeed FGFR-driven, provided appropriate controls and validation experiments are included.

Chemical Probe Development and Optimization

Due to the lack of publicly available quantitative data, FGFR-IN-12 is ideally suited for research groups developing new chemical probes. It can serve as a starting point for optimizing properties such as selectivity, potency, and pharmacokinetics. Researchers can use it as a benchmark 'parent' compound against which to compare novel synthetic analogs within the same pyrimidinyl aryl urea series.

Reference Standard in Pharmacological Studies of Infigratinib Metabolites

Given its ambiguous listing with the alias BHS697 [2], FGFR-IN-12 may be of interest to researchers studying the metabolism and pharmacology of infigratinib. It can be used as a standard for analytical method development (e.g., LC-MS/MS) to differentiate the parent drug from its metabolites or to investigate the potential activity of the BHS697-like chemotype in in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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